REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6]([C:12]#[N:13])[CH:5]=[CH:4][C:3]1=2.[Br:14]N1C(=O)CCC1=O.O.CC1C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl>[Br:14][CH:11]1[CH2:10][CH2:9][C:8]2[CH:7]=[C:6]([C:12]#[N:13])[CH:5]=[CH:4][C:3]=2[C:2]1=[O:1] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=C1C=2C=CC(=CC2CCC1)C#N
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.111 g
|
Type
|
reactant
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
WASH
|
Details
|
The solution was washed with saturated NaHCO3, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C=2C=CC(=CC2CC1)C#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mmol | |
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |